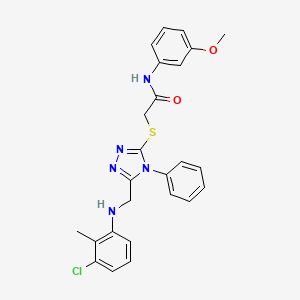

2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

CAS No.: 539809-72-8

Cat. No.: VC14895100

Molecular Formula: C25H24ClN5O2S

Molecular Weight: 494.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 539809-72-8 |

|---|---|

| Molecular Formula | C25H24ClN5O2S |

| Molecular Weight | 494.0 g/mol |

| IUPAC Name | 2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C25H24ClN5O2S/c1-17-21(26)12-7-13-22(17)27-15-23-29-30-25(31(23)19-9-4-3-5-10-19)34-16-24(32)28-18-8-6-11-20(14-18)33-2/h3-14,27H,15-16H2,1-2H3,(H,28,32) |

| Standard InChI Key | XICUVMAGMISQMZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)OC |

Introduction

2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound featuring a triazole ring structure, which is a common motif in various pharmaceutical and chemical applications. This compound is characterized by its molecular formula and the presence of functional groups such as the triazole ring, amide linkage, and sulfanyl group, which contribute to its potential biological activity and chemical reactivity.

Key Features:

-

Molecular Formula: The molecular formula of this compound is not explicitly provided in the search results, but it can be inferred from similar structures to be complex, involving carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms.

-

CAS Number: The CAS number for this compound is 539809-72-8, as mentioned in one of the sources.

-

Synthesis: The synthesis typically involves multiple steps, including the formation of the triazole ring and the introduction of chloro and methoxy groups. Reaction conditions, yields, and purification methods are crucial for optimizing its synthesis.

Structural Analysis

The structural analysis of 2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These methods help confirm the arrangement of atoms and functional groups within the molecule.

Structural Techniques:

-

NMR Spectroscopy: This technique provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei.

-

X-ray Crystallography: Offers precise three-dimensional structural data by analyzing the diffraction patterns of X-rays scattered by electrons in a crystal lattice.

Potential Reactions:

-

Nucleophilic Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.

-

Hydrolysis: The amide linkage may be susceptible to hydrolysis under certain conditions.

Biological Activity and Potential Applications

While specific biological activity data for 2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is not detailed in the available sources, compounds with similar structures often exhibit potential in therapeutic contexts, such as anti-inflammatory or anticancer activities. The mechanism of action likely involves interactions with specific biological targets.

Potential Applications:

-

Pharmaceuticals: Compounds with triazole rings are explored for their therapeutic potential.

-

Biological Assays: Further research is needed to elucidate the exact mechanism and efficacy in therapeutic contexts.

Comparison with Similar Compounds

Similar compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, have shown anti-inflammatory potency and potential as 5-lipoxygenase inhibitors . Another compound, 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, exhibited antimitotic activity against human tumor cells .

Comparison Table:

| Compound Name | CAS Number | Biological Activity | Potential Applications |

|---|---|---|---|

| 2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide | 539809-72-8 | Potential therapeutic | Pharmaceuticals |

| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Anti-inflammatory, 5-LOX inhibitor | Pharmaceuticals |

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Not specified | Antimitotic activity | Cancer treatment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume